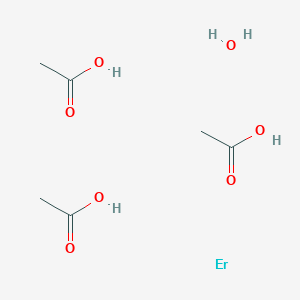
Acetic acid, erbium(3+) salt, monohydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, erbium(3+) salt, monohydrate (9CI) is a chemical compound that belongs to the family of rare earth metal acetates. It is composed of acetic acid and erbium, a rare earth element, combined in a specific stoichiometric ratio with water molecules. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, erbium(3+) salt, monohydrate typically involves the reaction of erbium oxide or erbium hydroxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Er2O3+6CH3COOH→2Er(CH3COO)3+3H2O
In this reaction, erbium oxide reacts with acetic acid to form erbium acetate and water. The reaction is usually conducted at elevated temperatures to facilitate the dissolution of erbium oxide and the formation of the acetate salt.
Industrial Production Methods
Industrial production of acetic acid, erbium(3+) salt, monohydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity of the final product. The compound is typically produced in solid form and can be further processed into various formulations depending on its intended application.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, erbium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form erbium oxide and other by-products.
Reduction: Reduction reactions can convert the erbium ion to a lower oxidation state, although such reactions are less common.
Substitution: The acetate groups in the compound can be substituted with other ligands, leading to the formation of different erbium complexes.
Common Reagents and Conditions
Common reagents used in reactions involving acetic acid, erbium(3+) salt, monohydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield erbium oxide, while substitution reactions can produce various erbium complexes with different ligands.
Aplicaciones Científicas De Investigación
Acetic acid, erbium(3+) salt, monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other erbium compounds and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Research is ongoing to explore the potential medical applications of erbium compounds, including their use in imaging and therapeutic agents.
Industry: In industrial applications, acetic acid, erbium(3+) salt, monohydrate is used in the production of specialized materials and as a component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of acetic acid, erbium(3+) salt, monohydrate involves its interaction with molecular targets and pathways in the systems where it is applied. In chemical reactions, the erbium ion can act as a Lewis acid, facilitating various catalytic processes. In biological systems, erbium compounds can interact with cellular components, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, praseodymium(3+) salt, monohydrate (9CI)
- Acetic acid, scandium(3+) salt, monohydrate (9CI)
- Acetic acid, yttrium(3+) salt, monohydrate (9CI)
Uniqueness
Acetic acid, erbium(3+) salt, monohydrate is unique due to the specific properties imparted by the erbium ion. Erbium is known for its optical and electronic properties, making its compounds valuable in applications such as photonics and electronics. The presence of erbium in the compound also influences its reactivity and interactions in various chemical and biological systems.
Propiedades
Fórmula molecular |
C6H14ErO7 |
|---|---|
Peso molecular |
365.43 g/mol |
Nombre IUPAC |
acetic acid;erbium;hydrate |
InChI |
InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Clave InChI |
RZNADUOMWZFAKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B15124011.png)

![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
![Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate](/img/structure/B15124028.png)
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B15124030.png)

![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B15124041.png)

![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)
![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)

![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
